4-(Trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride is a complex organic compound notable for its trifluoromethoxy groups, which impart unique chemical properties. This compound is classified under the category of aromatic amines and is characterized by its use in various scientific applications, particularly in life sciences and materials chemistry.
The compound can be sourced from chemical suppliers like Sigma-Aldrich and Chemsrc, which provide detailed specifications, safety data sheets, and synthesis methods for researchers. The specific structure can be derived from simpler compounds like 4-(trifluoromethoxy)aniline, which serves as a precursor in various synthetic pathways.
This compound falls under the category of trifluoromethoxy-substituted anilines, which are known for their biological activity and potential applications in pharmaceuticals and agrochemicals. Its molecular formula is , indicating the presence of hydrochloride salt.
The synthesis of 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride typically involves multi-step reactions that include:
The synthesis may involve the use of solvents such as dimethyl sulfoxide or dichloromethane under controlled temperatures to optimize yield and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride features:
CC(=N)c1ccc(cc1OC(F)(F)F)C(F)(F)F
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis, especially when handling sensitive intermediates.
The mechanism of action for 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride primarily involves:
Research has shown that compounds containing trifluoromethoxy groups exhibit altered metabolic profiles, which can enhance their pharmacological properties.
4-(Trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride has several applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4